8-bromo-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 8-bromo-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the bromination of N4-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
8-Bromo-N4-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with DNA replication processes .
Comparison with Similar Compounds
8-Bromo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromoquinoline: Lacks the N4-methyl and diamine groups, making it less versatile in certain chemical reactions.
N4-Methylquinoline-3,4-diamine:
Quinoline-3,4-diamine: Lacks both the bromine and N4-methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2090710-04-4 |
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Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
YOADTAJFSVSHGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC=C1N)Br |
Purity |
95 |
Origin of Product |
United States |
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